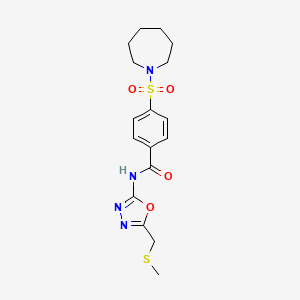
4-(azepan-1-ylsulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(azepan-1-ylsulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H22N4O4S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(azepan-1-ylsulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on available research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4S2 |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 886917-76-6 |
The biological activity of this compound is primarily attributed to its structural features, which include an azepane ring, a sulfonamide group, and an oxadiazole moiety. These components are known for their interactions with various biological targets such as enzymes and receptors, potentially influencing pathways related to antimicrobial activity and other pharmacological effects.
Antimicrobial Activity
Research indicates that compounds within the oxadiazole class exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : The compound has shown promise against various bacterial strains. For instance, studies have demonstrated that similar oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections caused by ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics) .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the azepane structure.
- Introduction of the sulfonamide group.
- Synthesis of the oxadiazole moiety through cyclization reactions.
These synthetic pathways are crucial for optimizing yield and purity while allowing for modifications that could enhance biological activity .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are sparse, related research has provided insights into its potential applications:
- Inhibition Studies : Compounds similar in structure have been evaluated for their ability to inhibit bacterial growth in vitro using serial dilution methods. These studies often utilize standard drugs as controls to benchmark efficacy .
- Pharmacological Profiles : Research has highlighted the importance of structural modifications in enhancing the bioactivity of oxadiazole derivatives. For instance, alterations in substituents on the benzene ring can significantly affect antimicrobial potency .
属性
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-26-12-15-19-20-17(25-15)18-16(22)13-6-8-14(9-7-13)27(23,24)21-10-4-2-3-5-11-21/h6-9H,2-5,10-12H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAYFBUNYJAJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














